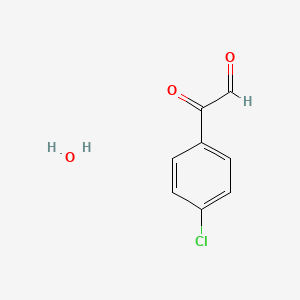

4-Chlorophenylglyoxal hydrate

CAS No.: 4996-21-8

Cat. No.: VC3970186

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4996-21-8 |

|---|---|

| Molecular Formula | C8H7ClO3 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate |

| Standard InChI | InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 |

| Standard InChI Key | JTOCXCVDVKZPEB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C=O)Cl.O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C=O)Cl.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chlorophenylglyoxal hydrate is systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, reflecting its bifunctional carbonyl groups and hydrated form. Its molecular formula, C₈H₇ClO₃, corresponds to a molecular weight of 186.59 g/mol . The compound is registered under CAS numbers 4996-21-8 and 859932-64-2, with the European Community (EC) number 815-240-9 .

The IUPAC name derives from its parent structure, phenylglyoxal, where a chlorine atom replaces the hydrogen at the fourth position of the benzene ring . The hydrate form stabilizes the reactive aldehyde group, preventing polymerization—a common issue in anhydrous glyoxals .

Structural Features

The compound’s 2D structure features a benzene ring substituted with a chlorine atom at the para position, connected to a glyoxal moiety (two adjacent carbonyl groups). X-ray crystallography of related hydrates, such as phenylglyoxal monohydrate, reveals a planar arrangement of the aromatic ring and a tetrahedral geometry around the hydrated aldehyde group . The chlorine atom induces electronic effects, increasing the electrophilicity of the carbonyl groups compared to non-halogenated analogs .

Table 1: Comparative Structural Properties of Phenylglyoxal Derivatives

| Property | 4-Chlorophenylglyoxal Hydrate | Phenylglyoxal Hydrate | 4-Methylphenylglyoxal Hydrate |

|---|---|---|---|

| Molecular Formula | C₈H₇ClO₃ | C₈H₈O₃ | C₉H₁₀O₃ |

| Molecular Weight (g/mol) | 186.59 | 152.15 | 166.17 |

| CAS Number | 4996-21-8 | 78146-52-8 | 7466-72-0 |

| Key Functional Groups | Aldehyde, ketone, Cl | Aldehyde, ketone | Aldehyde, ketone, CH₃ |

Synthesis and Production

Historical Methods

The synthesis of phenylglyoxal derivatives typically begins with substituted acetophenones. For 4-chlorophenylglyoxal hydrate, 4-chloroacetophenone serves as the precursor. Early methods involved the oxidation of acetophenone derivatives using selenium dioxide (SeO₂), a reaction that converts methyl ketones to glyoxals . The general reaction proceeds as follows:

This method, while effective, faces challenges due to the toxicity of selenium-based reagents .

Modern Approaches

Contemporary protocols employ safer oxidizing agents. One method involves the reaction of methyl 4-chlorobenzoate with potassium methylthiolate (KCH₂S(O)CH₃), followed by oxidation with copper(II) acetate . This two-step process avoids hazardous intermediates and improves yield:

-

Formation of Thioether Intermediate:

-

Oxidation to Glyoxal:

The product is then hydrated to stabilize the aldehyde group .

Physicochemical Properties

Thermal Stability and Hydration

4-Chlorophenylglyoxal hydrate undergoes reversible dehydration upon heating. At temperatures above 80°C, it loses water to form the anhydrous yellow liquid, which repolymerizes upon cooling . This behavior mirrors phenylglyoxal hydrate, where the equilibrium between hydrate and anhydrous forms depends on temperature and humidity .

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents such as water, ethanol, and acetic acid. Its reactivity is dominated by the electrophilic carbonyl groups, which participate in nucleophilic additions and condensations. The chlorine atom enhances reactivity toward aromatic substitution, though this is less common due to deactivation by the electron-withdrawing group .

Table 2: Physicochemical Data for 4-Chlorophenylglyoxal Hydrate

| Property | Value | Source |

|---|---|---|

| Melting Point | Not Reported | |

| Boiling Point | Decomposes upon heating | |

| Solubility in Water | 25 g/L (estimated) | |

| Flash Point | >130°C |

Applications in Biochemical Research

Protein Modification

4-Chlorophenylglyoxal hydrate selectively modifies arginine residues in proteins via reaction with the guanidinium group. This property has been exploited to study enzyme active sites and protein-ligand interactions . For example, treatment of trypsin with this compound inhibits catalytic activity by modifying critical arginine residues .

Anticancer Agent Synthesis

Recent studies highlight its utility in synthesizing cytotoxic compounds. In a 2016 study, 4-chlorophenylglyoxal hydrate was reacted with aminoguanidines to produce triazine derivatives showing activity against HCT-116, HeLa, and MCF-7 cancer cell lines . The chlorine atom enhances membrane permeability and target binding compared to non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume